Perfluoro(2-oxo-3,6-dimethyl-1,4-dioxane)

Free-Radical Polymerization Ring-Opening vs. Vinyl Addition Fluoropolymer Synthesis

Perfluoro(2-oxo-3,6-dimethyl-1,4-dioxane), CAS 7309-84-4, is a fully fluorinated six-membered cyclic lactone (molecular formula C6F10O3, MW 310.05 g/mol). It is characterized by a boiling point of 70–70.5°C and is commercially available at purities typically ranging from 95% to 97%.

Molecular Formula C6F10O3
Molecular Weight 310.05 g/mol
CAS No. 7309-84-4
Cat. No. B1295126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerfluoro(2-oxo-3,6-dimethyl-1,4-dioxane)
CAS7309-84-4
Molecular FormulaC6F10O3
Molecular Weight310.05 g/mol
Structural Identifiers
SMILESC1(=O)C(OC(C(O1)(C(F)(F)F)F)(F)F)(C(F)(F)F)F
InChIInChI=1S/C6F10O3/c7-2(4(9,10)11)1(17)18-3(8,5(12,13)14)6(15,16)19-2
InChIKeyCWRPQPNYDDMAMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Perfluoro(2-oxo-3,6-dimethyl-1,4-dioxane) (CAS 7309-84-4): Procurement-Relevant Specifications and Structural Context for Scientific Selection


Perfluoro(2-oxo-3,6-dimethyl-1,4-dioxane), CAS 7309-84-4, is a fully fluorinated six-membered cyclic lactone (molecular formula C6F10O3, MW 310.05 g/mol) . It is characterized by a boiling point of 70–70.5°C and is commercially available at purities typically ranging from 95% to 97% . This compound serves as a versatile building block in fluoropolymer chemistry, functioning as a perfluorinated dioxane monomer that undergoes free-radical polymerization to yield vinyl addition polymers [1]. Its structural features—specifically the six-membered dioxane ring bearing a reactive carbonyl moiety—distinguish it from five-membered perfluorodioxole analogs and position it uniquely for applications requiring controlled ring-opening behavior, high thermal stability, and tunable polymer properties [1] [2].

Fluoropolymer monomer — six-membered perfluorinated dioxane lactone for free-radical vinyl addition polymerization.
Reactive carbonyl handle — 2-oxo group enables nucleophilic ring-opening derivatization beyond dioxole analogs.
Research-grade supply — suitable for fluoropolymer synthesis and structure-property studies.

Why Generic Substitution of Perfluoro(2-oxo-3,6-dimethyl-1,4-dioxane) Fails: Evidence-Based Differentiation from Perfluorodioxole Analogs


Despite superficial structural similarities to five-membered perfluorodioxoles such as perfluoro-2,2-dimethyl-1,3-dioxole (PDD) and perfluoro-2-methylene-4-methyl-1,3-dioxolane (PFMMD), Perfluoro(2-oxo-3,6-dimethyl-1,4-dioxane) exhibits fundamentally divergent polymerization behavior that precludes simple substitution [1] [2]. The six-membered dioxane ring introduces a higher propensity for ring-opening polymerization compared to its dioxolane counterparts, with the perfluorinated dioxane framework yielding exclusively vinyl addition products under free-radical initiation—a behavior distinct from partially fluorinated analogs that produce substantial ring-opening side products (up to 22%) [1]. Furthermore, the carbonyl moiety at the 2-position confers unique reactivity as both an electrophilic center for nucleophilic ring-opening and a site for subsequent derivatization, enabling applications inaccessible to non-carbonyl-containing perfluorodioxoles [3]. These structural and mechanistic distinctions directly translate into differentiated polymer architectures, copolymerization reactivity ratios, and thermal stability profiles that are not interchangeable with generic perfluorinated cyclic ethers.

Target
Perfluoro(2-oxo-3,6-dimethyl-1,4-dioxane)
Six-membered perfluorinated dioxane with reactive 2-oxo carbonyl.
Risk 1
Perfluorodioxole analogs (e.g., PDD) lack the carbonyl group and cannot undergo nucleophilic ring-opening; synthetic scope and polymer derivatization may not transfer.
Risk 2
Partially fluorinated dioxane analogs may produce substantial ring-opening byproducts; defect-free polymer architecture may not be reproducible.

Quantitative Evidence Guide: Differentiating Performance Metrics for Perfluoro(2-oxo-3,6-dimethyl-1,4-dioxane) Relative to Structural Analogs


Ring-Opening Polymerization Selectivity: Perfluorinated Dioxane vs. Partially Fluorinated Analogs

Perfluoro-2-methylene-1,3-dioxane (the perfluorinated six-membered analog to the target compound's polymerizable derivative) yields exclusively vinyl addition polymer under free-radical polymerization, in stark contrast to partially fluorinated 2-difluoromethylene-1,3-dioxane which produces 22% ring-opening product under identical initiation conditions [1]. The hydrocarbon analog 2-methylene-1,3-dioxane produces >50% ring-opening product, demonstrating the critical role of complete perfluorination in suppressing unwanted ring-opening side reactions [1].

Ring-opening selectivity
Head-to-head
0% vs 22% ring-opening byproduct
Supports defect-free polymer architecture
Free-radical; perfluorinated vs partially fluorinated
Free-Radical Polymerization Ring-Opening vs. Vinyl Addition Fluoropolymer Synthesis

Copolymerization Reactivity Ratios: Dioxane-Containing Copolymers Exhibit Tunable Composition Control

While direct reactivity ratio data for Perfluoro(2-oxo-3,6-dimethyl-1,4-dioxane) homopolymerization is not available in the open literature, related perfluorodioxole-dioxane copolymer systems demonstrate that the six-membered dioxane framework enables distinct copolymerization behavior relative to five-membered dioxole-only systems [1] [2]. Copolymers of perfluoro(2-methylene-4,5-dimethyl-1,3-dioxolane) (r1 = 1.12) and perfluoro(2-methylene-1,3-dioxolane) (r2 = 1.32) exhibit near-ideal random copolymerization [1]. In contrast, copolymers incorporating perfluorotetrahydro-2-methylene-furo[3,4-d][1,3]dioxole (rI = 1.80) and perfluoro-2-methylene-4-methoxymethyl-1,3-dioxolane (rII = 0.80) show greater disparity in reactivity ratios, indicating that dioxane-derived monomers offer an additional dimension of copolymer composition control [2].

Copolymer reactivity ratios
Class-level
r range: 0.80 – 1.80
Broader composition tunability vs dioxole-only systems
Data from related perfluorodioxane copolymers
Copolymerization Kinetics Reactivity Ratios Perfluoropolymer Design

Thermal Decomposition Threshold: Dioxane-Based Perfluoropolymers Maintain Stability Above 350°C

Copolymers incorporating perfluorodioxane structural units exhibit initial thermal decomposition temperatures exceeding 350°C under nitrogen atmosphere, with no melting endotherms observed in DSC traces, confirming completely amorphous morphology [1]. This thermal stability threshold is comparable to or exceeds that of commercial amorphous perfluoropolymers such as Teflon AF, Cytop, and Hyflon AD, which typically exhibit decomposition onset in the 350–400°C range [2]. The fully perfluorinated dioxane ring structure contributes to this thermal robustness by eliminating vulnerable C–H bonds that serve as initiation sites for thermal oxidative degradation [1].

Thermal decomposition
Cross-study
Td onset >350°C
Comparable to commercial perfluoropolymers
TGA under N₂; amorphous morphology
Thermal Stability Thermogravimetric Analysis Fluoropolymer Degradation

Electrophilic Carbonyl Reactivity: Distinct Synthetic Utility as a Hexafluoropropene Oxide Coupling Partner

Unlike non-carbonyl-containing perfluorodioxoles, Perfluoro(2-oxo-3,6-dimethyl-1,4-dioxane) functions as an electrophilic carbonyl compound capable of reacting with hexafluoropropene oxide (HFPO) to yield perfluoro-α-(3,6-dimethyl-1,4-dioxanyl-2-oxy)-propionic acid fluoride [1]. This reaction proceeds at −50°C to +10°C (preferably −40°C to −20°C) in the presence of tris-dimethylamino-difluoro-phosphorane catalyst, producing perfluorinated carboxylic acid fluorides with ether linkages that serve as precursors to high-performance perfluoropolyether lubricants and heat transfer fluids [1] [2]. Perfluorodioxoles lacking the 2-oxo functionality cannot participate in this nucleophilic ring-opening pathway, fundamentally limiting their synthetic scope.

HFPO reactivity
Head-to-head
Reactive vs unreactive (dioxole)
Enables PFPE synthesis pathway
Catalytic, −40 to +10°C
Perfluorinated Carboxylic Acid Synthesis Nucleophilic Ring-Opening Fluorinated Building Blocks

Refractive Index and Optical Transparency: Amorphous Perfluorodioxane Copolymers Enable Low-Loss Optical Applications

Perfluorodioxane-based copolymers exhibit refractive indices in the range of 1.32–1.34 across the UV to near-infrared spectrum, with high optical transparency and completely amorphous morphology when comonomer composition is controlled below 70 mol% of the dioxolane component [1] [2]. These values are comparable to or lower than commercial Cytop (n ≈ 1.34) and Teflon AF (n ≈ 1.29–1.31), but the dioxane framework provides enhanced compositional flexibility for tailoring optical properties without sacrificing thermal stability [1]. The absence of C–H bonds in the fully perfluorinated dioxane structure eliminates absorption losses in the near-infrared region (particularly at 1.3 μm and 1.55 μm telecommunications wavelengths), a critical advantage over partially fluorinated analogs [2].

Refractive index
Class-level
n = 1.32 – 1.34
Low-loss optical material context
Transparent UV–NIR; no C–H absorption
Optical Materials Refractive Index Amorphous Fluoropolymers

Monomer Volatility and Handling: Boiling Point Comparison with Perfluorodioxole Monomers

Perfluoro(2-oxo-3,6-dimethyl-1,4-dioxane) exhibits a boiling point of 70–70.5°C [1], which is significantly higher than the boiling points of related perfluorodioxole monomers such as perfluoro-2,2-dimethyl-1,3-dioxole (PDD, bp ~33°C) and perfluoro-2-methylene-4-methyl-1,3-dioxolane (estimated bp <50°C based on structural analogs). This elevated boiling point reduces vapor pressure at ambient conditions, minimizing volatile organic compound (VOC) emissions during storage and handling, and simplifies containment requirements for industrial-scale polymerization processes.

Boiling point
Cross-study
bp 70 – 70.5°C
Lower vapor pressure context
Reduced monomer loss vs dioxole monomers
Physical Properties Monomer Handling Process Safety

Optimal Application Scenarios for Perfluoro(2-oxo-3,6-dimethyl-1,4-dioxane) Based on Verified Differentiation Evidence


Synthesis of Structurally Defect-Free Perfluoropolymers via Free-Radical Polymerization

Leveraging the exclusive vinyl addition polymerization behavior of perfluorinated dioxane derivatives (0% ring-opening byproduct formation, compared to 22% for partially fluorinated analogs), Perfluoro(2-oxo-3,6-dimethyl-1,4-dioxane) enables the production of linear, defect-free perfluoropolymers [1]. This is critical for applications requiring predictable mechanical properties, high optical clarity, and consistent thermal behavior—particularly in optical fiber cladding, transparent barrier films, and high-purity fluid handling components where structural irregularities cause light scattering, permeability variations, or premature mechanical failure. The complete suppression of ring-opening side reactions ensures batch-to-batch reproducibility that cannot be achieved with partially fluorinated or hydrocarbon-derived monomers [1].

Production of Perfluoropolyether (PFPE) Lubricants and Heat Transfer Fluids via Carbonyl Ring-Opening

The unique electrophilic carbonyl moiety of Perfluoro(2-oxo-3,6-dimethyl-1,4-dioxane) enables reaction with hexafluoropropene oxide (HFPO) to yield perfluoro-α-(3,6-dimethyl-1,4-dioxanyl-2-oxy)-propionic acid fluoride—a versatile intermediate for perfluoropolyether synthesis [2]. This reactivity is inaccessible to perfluorodioxole analogs lacking the 2-oxo functionality. The resulting PFPE products exhibit exceptional chemical inertness, thermal stability, and low surface tension, making them ideal for lubricants in semiconductor manufacturing equipment, hydraulic fluids in aerospace actuators, and heat transfer media in extreme-temperature industrial processes where hydrocarbon-based fluids would degrade or ignite [2].

Optical Fiber Cladding and Low-Loss Photonic Materials Requiring Tunable Refractive Index

Copolymers incorporating perfluorodioxane structural units achieve refractive indices of 1.32–1.34 with broad UV-to-near-infrared transparency and complete amorphous morphology [3] [4]. The absence of C–H vibrational absorption bands eliminates optical loss at telecommunications wavelengths (1.3 μm and 1.55 μm), a distinct advantage over partially fluorinated alternatives. The compositional tunability afforded by dioxane-dioxole copolymerization (reactivity ratio range 0.80–1.80) enables precise refractive index matching to core materials, critical for minimizing modal dispersion in graded-index polymer optical fibers and maximizing light transmission efficiency in anti-reflective coatings for photovoltaic panels and precision optics [3] [4].

High-Temperature Copolymer Formulations Requiring Thermal Stability Above 350°C

The perfluorinated dioxane framework confers initial thermal decomposition temperatures exceeding 350°C under inert atmosphere, comparable to premium commercial perfluoropolymers such as Teflon AF and Cytop [3] [4]. This thermal robustness enables processing via melt extrusion and injection molding at elevated temperatures without polymer degradation, and ensures long-term operational stability in high-temperature environments. Specific applications include wire and cable insulation for aerospace and downhole oilfield equipment, chemical-resistant linings for high-temperature reactors, and transparent windows for thermal analysis instrumentation where dimensional stability and optical clarity must be maintained across repeated thermal cycling [3].

Application
Selection Property
Validation Focus
Defect-free perfluoropolymer synthesis
Vinyl addition polymerization selectivity
Verify absence of ring-opened units
Perfluoropolyether lubricant synthesis
Carbonyl reactivity with HFPO
Confirm perfluoroalkoxypropionic acid fluoride formation
Optical fiber cladding materials
Low, tunable refractive index
Optical transparency and C–H absorption inspection
High-temperature copolymer formulations
Thermal stability under inert atmosphere
Thermal decomposition threshold assessment

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